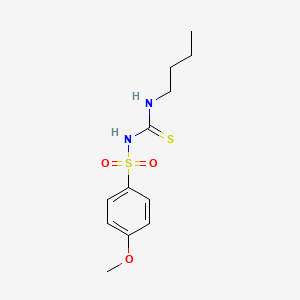
N,N,N-Trimethylhexadecan-1-aminium cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylhexadecan-1-aminium cyanide is a quaternary ammonium compound. It is structurally characterized by a long hexadecyl chain attached to a nitrogen atom, which is further bonded to three methyl groups and a cyanide ion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylhexadecan-1-aminium cyanide typically involves the quaternization of hexadecylamine with methyl iodide, followed by the substitution of the iodide ion with a cyanide ion. The reaction conditions generally include:
Quaternization: Hexadecylamine is reacted with an excess of methyl iodide in an organic solvent such as acetone or ethanol. The reaction is carried out at elevated temperatures (50-70°C) to ensure complete quaternization.
Substitution: The resulting N,N,N-Trimethylhexadecan-1-aminium iodide is then treated with a cyanide salt (e.g., sodium cyanide) in an aqueous medium to replace the iodide ion with a cyanide ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of hexadecylamine and methyl iodide are mixed in industrial reactors with controlled temperature and pressure conditions.
Ion Exchange: The quaternized product is subjected to ion exchange processes to replace the iodide ion with a cyanide ion, often using ion exchange resins or large-scale aqueous cyanide solutions.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethylhexadecan-1-aminium cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide ion can be substituted with other nucleophiles such as halides, hydroxides, or thiolates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water and acidic or basic conditions, the cyanide ion can be hydrolyzed to form amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium halides, potassium hydroxide, thiolates.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Halide salts, hydroxides, thiolates.
Oxidation: Oxides, hydroxylamines.
Reduction: Amines.
Hydrolysis: Amides, carboxylic acids.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylhexadecan-1-aminium cyanide is used in various scientific research applications, including:
Chemistry: As a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: In cell membrane studies, as it can interact with lipid bilayers and affect membrane properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Used as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethylhexadecan-1-aminium cyanide involves its interaction with lipid membranes. The long hydrophobic hexadecyl chain inserts into lipid bilayers, while the positively charged ammonium group interacts with negatively charged components of the membrane. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The cyanide ion can also inhibit certain enzymes by binding to metal cofactors, disrupting cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- **
Propiedades
Número CAS |
74784-26-2 |
|---|---|
Fórmula molecular |
C20H42N2 |
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
hexadecyl(trimethyl)azanium;cyanide |
InChI |
InChI=1S/C19H42N.CN/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2/h5-19H2,1-4H3;/q+1;-1 |
Clave InChI |
FRDCJKFJZIQHRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[C-]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


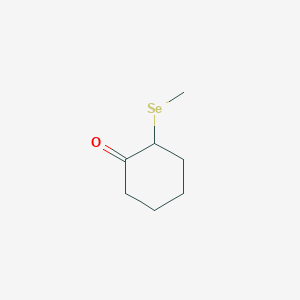
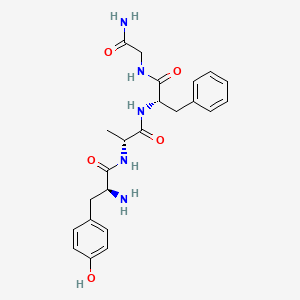
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
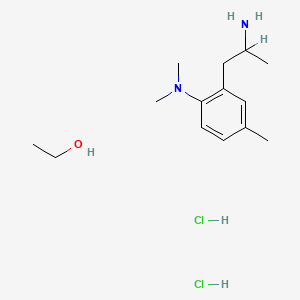
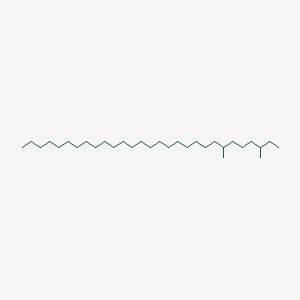
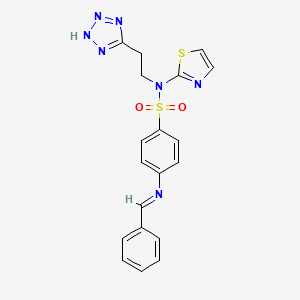

![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)


